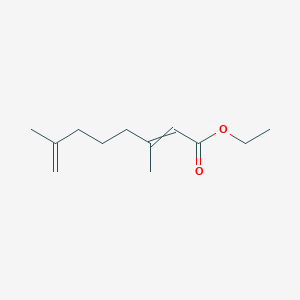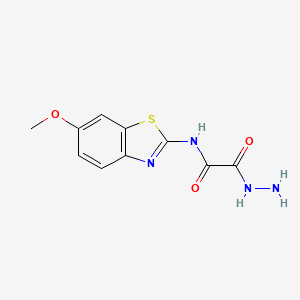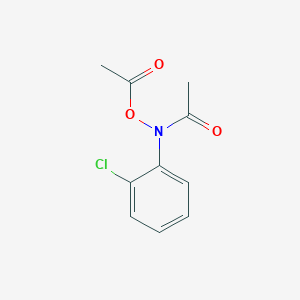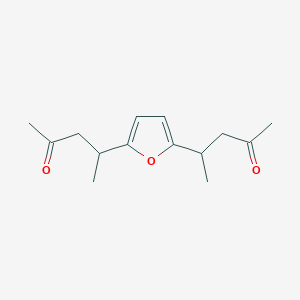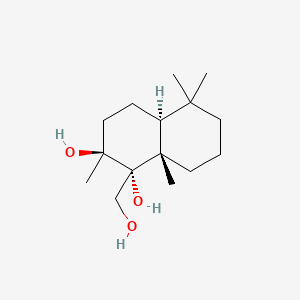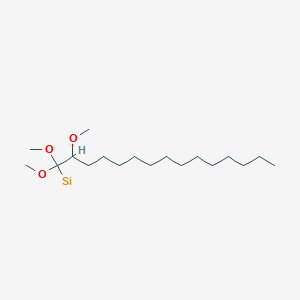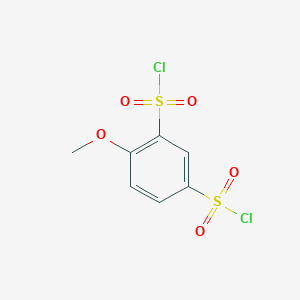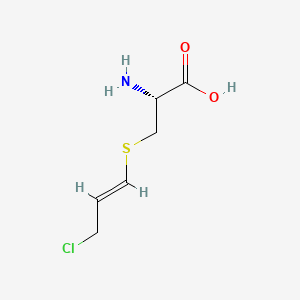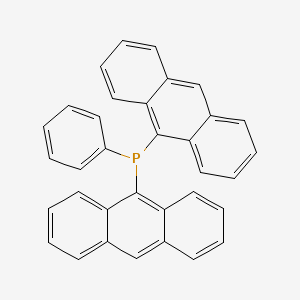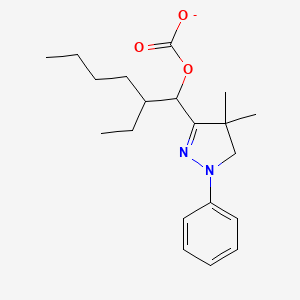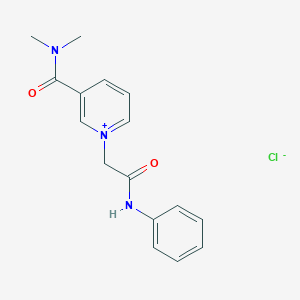
1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: 2-Bromoacetophenone
Reagents: Aniline, potassium carbonate
Conditions: Heating under reflux in ethanol
Dimethylcarbamoyl Group Addition:
Starting Material: Dimethylamine
Reagents: Phosgene or a safer alternative like triphosgene
Conditions: Low temperature to avoid decomposition
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions
-
Pyridinium Core Formation:
Starting Material: Pyridine
Reagents: Methyl iodide, sodium hydride
Conditions: Reflux in anhydrous conditions
化学反应分析
Types of Reactions: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form quinone derivatives.
Reduction: The pyridinium core can be reduced to form dihydropyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions
Reduction: Sodium borohydride, ethanol
Substitution: Sodium azide, DMF (dimethylformamide)
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydropyridine derivatives
Substitution: Azide-substituted pyridinium compounds
科学研究应用
1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and target.
相似化合物的比较
- 1-(2-Anilino-2-oxoethyl)pyridin-1-ium chloride
- 3-(Dimethylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride
Comparison: 1-(2-Anilino-2-oxoethyl)-3-(dimethylcarbamoyl)pyridin-1-ium chloride is unique due to the presence of both an anilino and a dimethylcarbamoyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and applications.
属性
CAS 编号 |
109475-86-7 |
|---|---|
分子式 |
C16H18ClN3O2 |
分子量 |
319.78 g/mol |
IUPAC 名称 |
1-(2-anilino-2-oxoethyl)-N,N-dimethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H17N3O2.ClH/c1-18(2)16(21)13-7-6-10-19(11-13)12-15(20)17-14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H |
InChI 键 |
BZODLSMZVNTLFU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



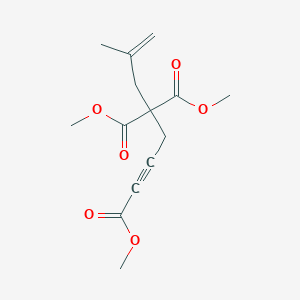
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

